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Compound of Interest

Compound Name:
4-[2-(3-

Bromophenoxy)ethyl]morpholine

CAS No.: 435283-95-7

Cat. No.: B1269199

Get Quote

Technical Whitepaper: SAR Profiling of 4-[2-(3-
Bromophenoxy)ethyl]morpholine
Target Class: Sigma-1 Receptor (

R) Ligands CAS Registry Number: 435283-95-7 Molecular Formula:

Molecular Weight: 286.17 g/mol

Executive Summary
This technical guide provides a comprehensive structural and functional analysis of 4-[2-(3-
Bromophenoxy)ethyl]morpholine, a representative pharmacophore in the class of

phenoxyalkylamines. While often utilized as a chemical probe or intermediate, this scaffold

exhibits high affinity for the Sigma-1 receptor (

R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum
membrane (MAM).
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The molecule’s architecture—comprising a basic morpholine heterocycle, a flexible ethyl linker,

and a halogenated aromatic ring—perfectly satisfies the canonical pharmacophore model for

R binding. This guide deconstructs its Structure-Activity Relationship (SAR), details synthetic
pathways, and outlines validation protocols for researchers in neuropharmacology and
medicinal chemistry.

Structural Deconstruction & SAR Analysis
The biological activity of 4-[2-(3-Bromophenoxy)ethyl]morpholine is dictated by three distinct

structural domains. Each domain plays a critical role in the thermodynamics of receptor

binding.

Domain A: The Basic Center (Morpholine)
Function: The tertiary amine nitrogen of the morpholine ring has a pKa of approximately 8.3.

At physiological pH (7.4), it exists predominantly in a protonated (cationic) state.

Receptor Interaction: The protonated nitrogen forms a critical salt bridge (electrostatic

interaction) with the carboxylate side chain of Aspartate 126 (Asp126) within the

R binding pocket.

SAR Insight:

Substitution: Replacing morpholine with piperidine often increases affinity (

Ki) due to increased lipophilicity, but decreases metabolic stability.

Oxygen Effect: The morpholine oxygen acts as a hydrogen bond acceptor, potentially

interacting with water networks or polar residues (e.g., Tyr103), improving solubility

compared to purely alicyclic amines.

Domain B: The Linker (Ethyl Group)
Function: A two-carbon alkyl chain (ethoxy bridge) acts as a "spacer" to position the aromatic

tail in the hydrophobic pocket while anchoring the amine at Asp126.

SAR Insight:
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Length Optimization:

R SAR studies consistently show that a 2-4 carbon distance is optimal. Shortening to a
methylene (-CH2-) linker typically abolishes affinity due to steric clash preventing the salt
bridge formation. Lengthening beyond propyl introduces excessive entropic penalty.

Rigidification: Constraining this linker (e.g., cyclopropyl rings) can enhance selectivity but

often requires complex asymmetric synthesis.

Domain C: The Hydrophobic Tail (3-Bromophenoxy)
Function: The phenyl ring occupies the primary hydrophobic pocket of the receptor, lined by

residues such as Val162, Leu105, and Phe107.

The "3-Bromo" Effect:

Halogen Bonding: The bromine atom at the meta position is capable of forming a halogen

bond (where the electropositive

-hole of the halogen interacts with an electron-rich donor like a backbone carbonyl).

Steric Fit:Meta substitution is often preferred over para in phenoxy-based

ligands to accommodate the specific curvature of the hydrophobic pocket without clashing
with the pocket floor.

Lipophilicity: The bromine significantly increases logP, driving the non-specific hydrophobic

effect that powers binding affinity.

Visualization: SAR & Interaction Map
The following diagram illustrates the pharmacophoric dissection and the corresponding

receptor interactions.
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Figure 1: Pharmacophore decomposition of the target molecule mapping structural features to

specific Sigma-1 receptor interactions.

Synthetic Pathways[1]
The synthesis of 4-[2-(3-Bromophenoxy)ethyl]morpholine is typically achieved via

Williamson Ether Synthesis or Nucleophilic Substitution. The preferred route for high yield and

purity is outlined below.

Route A: Nucleophilic Substitution (Standard)
This method involves the alkylation of 3-bromophenol with 4-(2-chloroethyl)morpholine.

Reagents: 3-Bromophenol, 4-(2-chloroethyl)morpholine hydrochloride, Potassium Carbonate

(

), Acetone or Acetonitrile.

Mechanism:
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displacement.

Step-by-Step Protocol:

Activation: Dissolve 3-bromophenol (1.0 eq) in anhydrous acetonitrile. Add

(3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.

Alkylation: Add 4-(2-chloroethyl)morpholine HCl (1.1 eq) and a catalytic amount of Sodium

Iodide (NaI) to accelerate the reaction (Finkelstein condition).

Reflux: Heat the mixture to reflux (

) for 12-16 hours. Monitor consumption of phenol via TLC (Hexane:EtOAc 7:3).

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in DCM,

wash with 1M NaOH (to remove unreacted phenol) and brine.

Purification: Convert to hydrochloride salt using HCl/Ether or purify free base via column

chromatography.
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Figure 2: Primary synthetic route via base-mediated nucleophilic substitution.
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Experimental Validation Protocols
To confirm the identity and activity of the synthesized compound, the following assays are

mandatory.

Physicochemical Characterization
Parameter Method Expected Value

Proton NMR 1H NMR (CDCl3, 400 MHz)

2.6 (t,

), 2.8 (t,

), 3.7 (t,

), 4.1 (t,

), 6.8-7.2 (m, Ar-H)

Mass Spec LC-MS (ESI+)
m/z 286.0/288.0

(1:1 Br isotope pattern)

Purity HPLC (C18, Water/MeCN) >95%

In Vitro Binding Assay ( R Affinity)
Objective: Determine the inhibition constant (

) of the ligand.

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

R.

Radioligand:

(specific for

, negligible

binding).
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Protocol:

Incubate membrane homogenates (50

g protein) with 2 nM

.

Add increasing concentrations of test compound (

to

M).

Non-specific binding: Define using 10

M Haloperidol.

Incubate at

for 120 mins.

Terminate via rapid filtration over GF/B filters.

Data Analysis: Fit displacement curves using non-linear regression to derive

and calculate

using the Cheng-Prusoff equation.

Functional Readout: Calcium Mobilization
Since

R modulates

flux from the ER to mitochondria via the IP3 receptor:

Method: Fluo-4 AM fluorescence assay in NG108-15 cells.

Expectation: Agonists typically potentiate bradykinin-induced
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release; antagonists inhibit this potentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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